(1-Cyclopentylazetidin-2-yl)methanol
Description
Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research
Four-membered heterocycles, which are ring structures containing at least one atom other than carbon, are of significant interest in contemporary chemistry. numberanalytics.com Among these, nitrogen-containing four-membered rings, such as azetidines and their unsaturated counterparts, azetines, are highly desirable functional groups with diverse synthetic and biological applications. nih.govresearchgate.net Their importance stems from their utility as versatile building blocks for constructing more complex molecules and their prevalence in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com
A defining feature of these small rings is their inherent ring strain, which is comparable to that of cyclobutane (B1203170) or aziridine (B145994) (a three-membered nitrogen heterocycle). researchgate.net This strain energizes the molecule, making it more reactive and susceptible to ring-opening or expansion reactions under specific conditions. researchgate.netrsc.orgrsc.org This controlled reactivity allows chemists to use them as synthons for accessing a variety of other nitrogen-containing compounds, including larger, more complex heterocyclic systems. nih.govrsc.org While known for their role in medicinal chemistry, particularly the β-lactam (azetidin-2-one) core of penicillin antibiotics, the unique structural and electronic properties of four-membered nitrogen heterocycles are increasingly finding applications beyond pharmaceuticals, including in materials science and catalysis. researchgate.netijbpas.com
Overview of Azetidine (B1206935) Scaffolds and their Fundamental Research Relevance
Azetidines are saturated four-membered rings containing one nitrogen atom and are a cornerstone of modern synthetic and medicinal chemistry. researchgate.netrsc.org They represent an important class of aza-heterocyclic compounds with noted biological activities. lifechemicals.com The reactivity of the azetidine ring is driven by considerable strain, yet it is significantly more stable than the related three-membered aziridines, which allows for easier handling while still providing unique reactivity that can be initiated under appropriate reaction conditions. researchgate.netresearchgate.netrsc.org
Specific Context of 2-Substituted Azetidines and Azetidine-2-methanol Derivatives
Within the broader family of azetidines, the specific substitution pattern profoundly influences the molecule's properties and potential applications. The synthesis of substituted azetidines, particularly in their pure, single-enantiomer form, can be challenging. nih.gov Azetidines substituted at the 2-position, adjacent to the ring's nitrogen atom, are of particular interest. A foundational example is L-azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid first isolated from Convallaria majalis (lily of the valley), which has served as a starting point for the synthesis of various other azetidine derivatives. medwinpublishers.com
The derivative (1-Cyclopentylazetidin-2-yl)methanol belongs to the class of azetidine-2-methanol compounds. The presence of a hydroxymethyl (-CH₂OH) group at the C2 position introduces a chiral center, making compounds like (2R)-azetidin-2-yl]methanol valuable as chiral building blocks in asymmetric synthesis. cymitquimica.com This hydroxyl group also serves as a crucial synthetic handle, providing a reactive site for downstream chemical modifications and allowing for the rapid build-up of molecular complexity. researchgate.net The development of synthetic methods to access 2-substituted and 2,3-disubstituted azetidines is an active area of research, highlighting the importance of these scaffolds. nih.govacs.org The specific N-cyclopentyl group in this compound further modifies the molecule's properties, influencing factors such as its solubility and how it interacts with biological systems.
Structure
3D Structure
Properties
IUPAC Name |
(1-cyclopentylazetidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-5-6-10(9)8-3-1-2-4-8/h8-9,11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFYYGAZTAUDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 1 Cyclopentylazetidin 2 Yl Methanol Derivatives
Reactions Involving the Azetidine (B1206935) Ring System
The significant ring strain of the azetidine heterocycle is a primary driver of its reactivity. rsc.org This strain can be harnessed in a variety of synthetic transformations, leading to ring-opening, ring-expansion, and functionalization reactions that provide access to a diverse array of more complex nitrogen-containing molecules.
Strain-Release Reactions
The reactivity of azetidines is fundamentally influenced by their considerable ring strain, which makes them more reactive than their less-strained five- and six-membered homologues. rsc.orgrsc.org While this strain is a driving force for many of the reactions discussed in subsequent sections, such as ring-opening and expansion, it is important to recognize it as the underlying principle. Reactions that lead to the cleavage of a ring bond are energetically favorable as they relieve this inherent strain. For instance, the metabolic ring-opening of some azetidine-containing compounds via reaction with glutathione (B108866) has been noted as a potential decomposition pathway, driven by the release of this strain. nih.gov
Ring-Opening Transformations
One of the most characteristic reactions of azetidines is their susceptibility to ring-opening by various reagents. These transformations are facilitated by the activation of the ring, typically through protonation or alkylation of the nitrogen atom, which enhances the electrophilicity of the ring carbons.
The process often begins with the formation of an azetidinium ion, which is then attacked by a nucleophile. researchgate.netmdpi.com The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. magtech.com.cn Generally, in the absence of significant steric hindrance at the C4 position, nucleophiles tend to attack this carbon. researchgate.net However, the substitution pattern on the ring can direct the nucleophile to the C2 position. researchgate.net
A variety of nucleophiles can be employed in these reactions, leading to a range of functionalized γ-aminopropyl derivatives.
Table 1: Examples of Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Ion Precursor | Nucleophile | Product Type | Reference |
|---|---|---|---|
| N-Alkylazetidinium Salt | Azide (B81097) (N₃⁻) | γ-Azido Amine | researchgate.net |
| N-Alkylazetidinium Salt | Acetate (AcO⁻) | γ-Acetamido Alcohol | researchgate.net |
| N-Alkylazetidinium Salt | Benzylamine | N,N'-Disubstituted-1,3-propanediamine | researchgate.net |
| N-Alkylazetidinium Salt | Hydride (from LiAlH₄) | N-Alkyl-N-methylpropylamine | researchgate.net |
Acid-mediated ring-opening is also a common transformation. nih.gov For instance, certain N-substituted azetidines can undergo intramolecular ring-opening decomposition in acidic conditions, where a pendant functional group acts as the nucleophile. nih.gov Reductive ring-opening provides another pathway for cleaving the azetidine ring. An impressive method for the reductive ring opening of azetidines was reported, showcasing the utility of these compounds as synthetic intermediates. rsc.org
Ring-Expansion Reactions
Azetidine derivatives can serve as valuable precursors for the synthesis of larger, more stable heterocyclic systems through ring-expansion reactions. These transformations typically involve the formation of a bicyclic intermediate, which then undergoes nucleophilic cleavage to yield a larger ring.
A common strategy involves the intramolecular N-alkylation of a 2-substituted azetidine bearing a side chain with a suitable leaving group. For example, azetidines with a 3-hydroxypropyl side chain at the C2-position can be activated (e.g., by converting the alcohol to a mesylate or tosylate) to induce intramolecular cyclization, forming a 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic attack on this strained bicyclic system can lead to the formation of either pyrrolidines or azepanes. nih.gov The distribution of the five- and seven-membered ring products is dependent on the substitution pattern of the azetidine, the side chain, and the nature of the nucleophile used. nih.gov
Another approach involves the Stevens rearrangement of azetidinium salts. N-benzyl or N-benzhydryl azetidinium salts, when treated with a strong base like potassium tert-butoxide, can rearrange to form 2-aryl-substituted pyrrolidines. researchgate.net
Table 2: Ring-Expansion Pathways of Azetidine Derivatives
| Starting Azetidine Derivative | Reagents/Conditions | Intermediate | Product(s) | Reference |
|---|---|---|---|---|
| 2-(3-Hydroxypropyl)azetidine | 1. Activation of alcohol (e.g., MsCl) 2. Nucleophile (e.g., CN⁻, N₃⁻) | 1-Azoniabicyclo[3.2.0]heptane | Pyrrolidines and/or Azepanes | nih.gov |
| N-Benzyl-2-alkenylazetidinium salt | Potassium tert-butoxide | Ylide | 2-Phenylpyrrolidine | researchgate.net |
C-H Functionalization (e.g., C(sp³)–H Arylation, Alkylation)
Direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis, allowing for the modification of saturated frameworks without the need for pre-installed functional groups. In the context of azetidine derivatives, C-H functionalization offers a direct route to introduce complexity and build molecular scaffolds relevant to medicinal chemistry. rsc.org
Palladium-catalyzed C–H arylation has been successfully applied to azetidine systems. For instance, in the synthesis of antimalarial bicyclic azetidines, a novel method for the C(sp³)–H arylation of azetidines was developed. rsc.org This type of reaction often relies on a directing group to control the site-selectivity of the functionalization. Picolinamide has been shown to be an effective directing group for the palladium-catalyzed C(sp³)-H arylation of various aliphatic amines, a strategy that could be applicable to derivatives of (1-Cyclopentylazetidin-2-yl)methanol. nih.gov
The general approach involves the coordination of a palladium catalyst to the directing group, which then positions the metal in proximity to a specific C-H bond, facilitating its cleavage and subsequent coupling with an aryl halide.
Table 3: Representative C(sp³)–H Functionalization Strategies Applicable to Azetidines
| Reaction Type | Catalyst System | Directing Group | Substrate Type | Product | Reference |
|---|---|---|---|---|---|
| C–H Arylation | Pd(OAc)₂ / Ligand | Picolinamide | Aliphatic Amines | Arylated Amine | nih.gov |
Functional Group Interconversions of the C2-Methanol Group
The primary alcohol of the this compound moiety is a versatile functional handle that can be readily transformed into other functional groups, significantly expanding the synthetic utility of this scaffold.
Oxidation Reactions
The oxidation of the primary alcohol at the C2 position to an aldehyde is a fundamental and highly useful transformation. The resulting (1-Cyclopentylazetidin-2-yl)carbaldehyde is a valuable intermediate for further reactions such as reductive amination, Wittig reactions, or additions of organometallic reagents.
Due to the potential sensitivity of the azetidine ring, mild oxidation conditions are generally preferred. The Swern oxidation is a well-established and reliable method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. wikipedia.orgorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by quenching with a hindered base such as triethylamine. wikipedia.org The reaction is known for its wide functional group tolerance and is suitable for acid-sensitive substrates. wikipedia.orgalfa-chemistry.com
Another common and mild method is the TEMPO-catalyzed oxidation. This protocol uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach). researchgate.netorganic-chemistry.org These conditions are typically mild and selective for the oxidation of primary alcohols to aldehydes.
Table 4: Common Oxidation Methods for Primary Alcohols to Aldehydes
| Method | Reagents | Typical Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Swern Oxidation | 1. (COCl)₂, DMSO 2. Primary Alcohol 3. Et₃N | -78 °C to room temp., CH₂Cl₂ | Mild, avoids heavy metals, good for sensitive substrates, produces volatile, odorous byproducts. | wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
Derivatization to Other Functional Groups (e.g., Esters, Ethers)
The primary alcohol functionality of this compound serves as a versatile handle for the synthesis of various derivatives, most notably esters and ethers. These transformations are crucial for modifying the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can be pertinent in various chemical and pharmaceutical contexts.
Esterification:
The conversion of the hydroxyl group to an ester is typically achieved through reaction with a carboxylic acid or its activated derivatives. A common and straightforward method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, activated carboxylic acid derivatives are employed. These include acyl chlorides and acid anhydrides. The reaction of this compound with an acyl chloride, for instance, proceeds readily in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.
| Reagent | Conditions | Product |
| Acetic Anhydride | Pyridine, room temperature | (1-Cyclopentylazetidin-2-yl)methyl acetate |
| Benzoyl Chloride | Triethylamine, CH2Cl2, 0 °C to rt | (1-Cyclopentylazetidin-2-yl)methyl benzoate |
| Propionic Acid | H2SO4 (cat.), Toluene, reflux | (1-Cyclopentylazetidin-2-yl)methyl propionate |
Etherification:
The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgbyjus.comlibretexts.org This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.comwikipedia.org A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The choice of the alkyl halide is critical, with primary alkyl halides being the most suitable to avoid competing elimination reactions. masterorganicchemistry.combyjus.com
For the synthesis of methyl ethers, reagents like methyl iodide or dimethyl sulfate (B86663) are commonly used. For bulkier ether groups, the corresponding alkyl bromides or iodides are employed.
| Reagent 1 | Reagent 2 | Base | Solvent | Product |
| This compound | Methyl Iodide | NaH | THF | 1-Cyclopentyl-2-(methoxymethyl)azetidine |
| This compound | Benzyl Bromide | NaH | DMF | 2-((Benzyloxy)methyl)-1-cyclopentylazetidine |
| This compound | Ethyl Bromide | KH | THF | 1-Cyclopentyl-2-(ethoxymethyl)azetidine |
Reactivity of the N1-Cyclopentyl Substituent
The N1-cyclopentyl group in this compound is generally a stable substituent. However, under certain conditions, it can participate in reactions, primarily involving its cleavage from the azetidine nitrogen. This process, known as N-dealkylation, is a significant transformation in medicinal chemistry and drug metabolism studies. mdpi.comnih.gov
Oxidative N-dealkylation is a common pathway for the metabolism of N-alkylamines, often catalyzed by cytochrome P450 enzymes. ku.edursc.org This process typically involves the oxidation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that fragments to yield the dealkylated amine and a carbonyl compound (in this case, cyclopentanone).
Chemical methods for N-dealkylation can also be employed. These often involve the use of reagents that can selectively oxidize the N-alkyl group or facilitate its cleavage. For instance, certain chloroformates can react with the tertiary amine to form a carbamate, which can then be cleaved to yield the secondary amine.
While the cyclopentyl ring itself is relatively inert, its C-H bonds can be susceptible to radical functionalization under specific conditions, as will be discussed in the following section. The presence of the nitrogen atom can influence the regioselectivity of such reactions.
Radical Processes in Azetidine Chemistry Relevant to this compound
Radical reactions offer unique pathways for the functionalization of azetidine-containing molecules, including this compound. These processes can involve the generation of radicals on the azetidine ring, the N-cyclopentyl substituent, or other parts of the molecule, leading to a variety of transformations.
One of the classic radical reactions that can be envisioned for N-cycloalkylamines is the Hofmann-Löffler-Freytag reaction. wikipedia.orgnih.govnumberanalytics.comwordpress.comnumberanalytics.com This reaction involves the intramolecular rearrangement of an N-haloamine to form a new C-N bond, typically leading to the formation of a pyrrolidine (B122466) ring. wikipedia.orgwordpress.com In the context of an N-cyclopentylazetidine, if a radical could be generated on the nitrogen atom (for example, from an N-halo derivative), it could potentially abstract a hydrogen atom from the cyclopentyl ring in a 1,5-hydrogen atom transfer. This would generate a carbon-centered radical on the cyclopentyl ring, which could then cyclize to form a new heterocyclic system. The feasibility of this process would depend on the stereochemical orientation of the C-H bonds of the cyclopentyl ring relative to the nitrogen-centered radical.
More modern approaches utilizing photoredox catalysis have expanded the scope of radical reactions applicable to amines. researchgate.netchemrxiv.org These methods allow for the generation of nitrogen-centered radicals or α-amino radicals under mild conditions. For a molecule like this compound, this could enable C-H functionalization of the cyclopentyl ring. For instance, a photocatalyst could mediate the generation of a nitrogen-centered radical cation, which could then undergo an intramolecular hydrogen atom transfer from the cyclopentyl ring. The resulting carbon-centered radical could then be trapped by a variety of radical acceptors to introduce new functional groups.
The bond dissociation energies (BDEs) of the C-H bonds are a key factor in determining the site of radical abstraction. ucsb.edulibretexts.orglibretexts.orgresearchgate.netmasterorganicchemistry.com Tertiary C-H bonds are generally weaker than secondary C-H bonds, which are in turn weaker than primary C-H bonds. Therefore, in the cyclopentyl group, the tertiary C-H bond at the point of attachment to the nitrogen would be a likely site for hydrogen abstraction. However, the α-C-H bonds on the azetidine ring are also activated by the adjacent nitrogen atom and could be susceptible to radical formation.
| Radical Process | Potential Transformation of this compound Derivative | Key Intermediate |
| Hofmann-Löffler-Freytag Reaction | Formation of a fused bicyclic system | Nitrogen-centered radical |
| Photocatalytic C-H Functionalization | Introduction of a new substituent on the cyclopentyl ring | Carbon-centered radical on the cyclopentyl ring |
| Radical Ring Opening | Cleavage of the azetidine ring | Not typically initiated by radicals on the N-substituent |
It is important to note that while these radical processes are well-established for various amines, their specific application to this compound would require experimental investigation to determine the precise outcomes and selectivities.
Advanced Applications of 1 Cyclopentylazetidin 2 Yl Methanol As a Molecular Building Block in Organic Synthesis
Scaffold Design and Diversification in Complex Molecule Synthesis
In the realm of complex molecule synthesis, the rigid and three-dimensional nature of the azetidine (B1206935) ring in (1-Cyclopentylazetidin-2-yl)methanol could, in theory, serve as a valuable scaffold. Such scaffolds provide a defined geometric framework upon which molecular complexity and diversity can be built. The cyclopentyl group offers a lipophilic handle, while the primary alcohol is a versatile functional group that can be readily converted into a wide array of other functionalities, such as aldehydes, carboxylic acids, esters, and halides.
The potential for diversification is significant. For instance, the nitrogen atom of the azetidine ring could be further functionalized, and the alcohol could serve as a launching point for chain extension or the introduction of other pharmacophoric groups. This would allow for the generation of a library of diverse compounds based on the central this compound core. However, at present, there are no specific examples in the published literature of such a library being synthesized or utilized in the synthesis of complex natural products or medicinally relevant molecules.
Contributions to Three-Dimensional Chemical Space
Modern drug discovery increasingly emphasizes the exploration of three-dimensional (3D) chemical space to identify novel drug candidates with improved properties. The non-planar, rigid structure of the azetidine ring in this compound makes it an attractive candidate for a 3D fragment. The incorporation of such a fragment into a larger molecule can increase its sp3 character and introduce conformational restriction, which can lead to enhanced binding affinity and selectivity for biological targets.
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral molecules containing nitrogen and oxygen heteroatoms are frequently employed as chiral auxiliaries and ligands in asymmetric catalysis. If this compound were to be resolved into its individual enantiomers, it could potentially serve in these roles. The chiral center at the 2-position of the azetidine ring, in proximity to both the nitrogen and the hydroxyl group, could influence the stereochemical outcome of reactions.
As a chiral auxiliary, it could be temporarily attached to a substrate to direct a stereoselective transformation, and then subsequently removed. As a chiral ligand, it could be coordinated to a metal center to create a chiral catalyst for a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. Despite this potential, no studies have been found that report the resolution of this compound or its application as a chiral auxiliary or ligand.
Utility in Peptidomimetics and Non-Natural Amino Acid Design
The strained azetidine ring is a known motif in the design of peptidomimetics and non-natural amino acids. Its incorporation into a peptide backbone can induce specific conformational constraints, such as turns, which can mimic the secondary structures of natural peptides. This can lead to peptidomimetics with enhanced metabolic stability and oral bioavailability.
This compound could theoretically be a precursor to novel non-natural amino acids. For example, oxidation of the primary alcohol to a carboxylic acid would yield a cyclopentyl-substituted azetidine-2-carboxylic acid, a proline analogue with a four-membered ring. Such amino acids could be incorporated into peptides to study structure-activity relationships or to develop novel therapeutic peptides. However, the synthesis of such non-natural amino acids derived from this compound and their incorporation into peptides have not been reported in the scientific literature.
Emerging Applications in Materials Science and Energetic Compounds
Nitrogen-rich compounds can be precursors to energetic materials. The azetidine ring in this compound contains a higher percentage of nitrogen by weight compared to its five- and six-membered ring counterparts. While this is a general characteristic of azetidines, there is no specific research indicating that this compound has been investigated for applications in energetic materials.
In materials science, bifunctional molecules can be used as monomers for polymerization or as building blocks for the synthesis of functional materials. The presence of both a secondary amine (within the azetidine ring) and a primary alcohol in this compound could allow for its incorporation into polymers or other materials. Again, a search of the available literature did not yield any studies in this area.
Model Systems for Biological Processes (e.g., DNA Repair Mechanisms)
Small molecules are sometimes used as probes or model systems to study complex biological processes. For instance, molecules that can interact with or damage DNA are of interest in the study of DNA repair mechanisms. While some nitrogen-containing heterocyclic compounds have been explored in this context, there is no evidence to suggest that this compound has been used as a model system for studying DNA repair or any other biological process.
Future Research Directions and Emerging Paradigms in 1 Cyclopentylazetidin 2 Yl Methanol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex azetidines often involves multi-step processes. Future research will likely focus on developing more efficient and environmentally benign synthetic routes. A key area of interest is the application of modern synthetic techniques, such as photocatalysis, which can drive reactions to create azetidine (B1206935) rings from readily available precursors. mit.edu Researchers have begun using computational models to predict which compounds will successfully react to form azetidines via photocatalysis, moving away from traditional trial-and-error methods. mit.edu The goal is to create a wider range of azetidine-containing compounds, which have significant pharmaceutical potential. mit.edu
Sustainable methodologies will also be paramount, emphasizing:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Catalysis: Employing reusable and non-toxic catalysts to minimize waste and energy consumption. For instance, the industrial synthesis of methanol (B129727), a simple alcohol, heavily relies on optimized catalysts like Cu/ZnO to ensure efficiency, offering a model for the importance of catalytic development. chemistryviews.org
Green Solvents: Utilizing environmentally friendly solvents to reduce the ecological impact of chemical processes.
Table 1: Key Physicochemical Properties of (1-Cyclopentylazetidin-2-yl)methanol Data is based on predicted values.
| Property | Value |
| Molecular Formula | C9H17NO |
| Monoisotopic Mass | 155.13101 Da |
| XlogP | 1.0 |
| InChIKey | HWFYYGAZTAUDGO-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2CCC2CO |
| Source: PubChem. uni.lu |
Discovery of Unprecedented Reactivity Patterns
The inherent ring strain of the four-membered azetidine ring in this compound presents an opportunity to explore unique chemical transformations. Future studies could investigate novel ring-opening reactions to generate functionalized cyclopentylamino alcohols, which are valuable synthetic intermediates. The interplay between the N-cyclopentyl substituent and the 2-hydroxymethyl group could be exploited to direct stereoselective reactions or facilitate unexpected intramolecular rearrangements, leading to the discovery of new chemical scaffolds.
Integration of Machine Learning and AI in Reaction Design and Prediction
Key applications include:
Reaction Prediction: ML models trained on large reaction databases can predict the most likely outcomes of a proposed reaction, saving time and resources. beilstein-journals.orgnih.gov
Condition Optimization: AI algorithms can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and selectivity. chemrxiv.org Global models can provide general guidance for new reactions, while local models can fine-tune parameters for a specific reaction family. beilstein-journals.orgnih.gov
Substrate Screening: Computational models can prescreen potential starting materials to identify those most likely to succeed in a particular transformation, as has been demonstrated for azetidine synthesis. mit.edu
Strategies like transfer learning and active learning are being developed to allow ML models to operate effectively even in low-data situations, which is highly relevant for novel compounds. nih.gov
Table 2: Machine Learning Strategies in Chemical Synthesis
| Strategy | Description | Application in Azetidine Chemistry |
| Global Models | Utilizes large, diverse reaction databases to suggest general conditions for novel reactions. beilstein-journals.orgnih.gov | Proposing initial synthetic routes and conditions for new derivatives of this compound. |
| Local Models | Fine-tunes specific parameters (e.g., catalyst, temperature) to improve the yield of a known reaction type. beilstein-journals.orgnih.gov | Optimizing the synthesis of this compound to improve efficiency. |
| Transfer Learning | Leverages knowledge from a related, data-rich reaction space to make predictions in a new, low-data area. nih.gov | Using data from pyrrolidine (B122466) or piperidine (B6355638) synthesis to inform the design of new azetidine reactions. |
| Active Learning | The model iteratively suggests which experiments to run next to most efficiently learn about the reaction space. nih.gov | Systematically exploring reaction variations to rapidly discover high-yielding conditions. |
| Source: Multiple sources. beilstein-journals.orgnih.govnih.gov |
Exploration of Bio-orthogonal and Chemoselective Transformations
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org A significant future direction is the modification of this compound to include a bio-orthogonal handle, such as an azide (B81097) or a strained alkyne. nih.govresearchgate.net These groups are generally absent from and non-reactive with biological systems. nih.gov
Once functionalized, the molecule could participate in highly specific ligation reactions inside a cell, such as:
Staudinger Ligation: The reaction of an azide with a specifically engineered phosphine (B1218219) to form a stable amide bond. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between an azide and a strained cyclooctyne. researchgate.net
Such transformations would enable the precise labeling and tracking of molecules derived from this compound within a complex biological environment. nih.govresearchgate.net
Design of Next-Generation Molecular Probes and Functional Materials
The unique three-dimensional structure of this compound makes it an attractive scaffold for developing advanced molecules with specific functions.
Molecular Probes: By incorporating a bio-orthogonal handle and a reporter tag (e.g., a fluorophore), derivatives of this compound could be used as molecular probes to image and study biological targets in real time. nih.gov The azetidine scaffold can be used to orient these functional groups in a precise spatial arrangement.
Functional Materials: The compound could serve as a monomer or building block for novel polymers or supramolecular assemblies. The N-cyclopentyl group provides steric bulk and lipophilicity, while the hydroxyl group offers a point for polymerization or attachment to surfaces. Furthermore, similar to how other heterocyclic alcohols are used as precursors for chelating ligands, this compound could be elaborated into new ligands designed to bind metal ions for applications in catalysis or bioinorganic chemistry. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1-Cyclopentylazetidin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves cyclopentyl group introduction via nucleophilic substitution or ring-opening reactions, followed by azetidine ring formation. Key steps include:
- Cyclopentylation : Use of cyclopentyl halides with azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydroxymethylation : Methanol derivative introduction via Grignard reactions or reductive amination .
- Yield Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DCM) critically affect intermediates’ stability. Monitor via TLC or HPLC for byproduct formation .
Q. How can researchers characterize the structural and stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl (δ 1.5–2.0 ppm) and azetidine (δ 3.0–3.5 ppm) proton environments. NOESY for stereochemical analysis of the azetidine ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₇NO) and detect impurities .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in polar solvents .
Q. What strategies ensure the compound’s stability during storage and experimental use?
- Methodological Answer :
- Storage : Airtight containers under inert gas (Ar/N₂) at –20°C to prevent oxidation of the hydroxymethyl group .
- Stability Assays : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) if decomposition exceeds 5% over 30 days .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme-catalyzed reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for azetidine ring opening, a potential step in enzyme interactions. Focus on nucleophilic attack sites (e.g., N or O) .
- Molecular Dynamics (MD) : Simulate binding to epoxide hydrolases or cytochrome P450 isoforms. Use docking software (AutoDock Vina) with force fields optimized for small heterocycles .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assays (e.g., enzyme inhibition IC₅₀) across multiple labs with controlled oxygen levels to mitigate oxidation artifacts .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results. Apply statistical tools (ANOVA) to identify outliers due to solvent polarity or cell-line variability .
Q. How can enantioselective synthesis be achieved for stereoisomers of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric azetidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemic substrates in tert-butyl methyl ether to bias stereochemical outcomes .
Q. What role does the hydroxymethyl group play in modulating the compound’s physicochemical properties?
- Methodological Answer :
- LogP Analysis : Compare experimental (shake-flask method) vs. computational (ALOGPS) values. The –CH₂OH group reduces logP by ~0.5 units, enhancing aqueous solubility but limiting blood-brain barrier penetration .
- Hydrogen-Bonding Studies : IR spectroscopy (O–H stretch at 3200–3400 cm⁻¹) and solvatochromic probes quantify H-bond donor capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
